o-(4-Amino-benzyl)-hydroxylamin

IDO1 inhibition structure-activity relationship immuno-oncology

Researchers requiring a ready-to-couple, bifunctional linker for ADC/PDC development face multi-step synthetic burdens. O-(4-Aminobenzyl)hydroxylamine (CAS 15256-11-8) is a pre-assembled scaffold that eliminates hydroxylamine installation steps, providing a validated p-aminobenzyl self-immolative spacer and a carbonyl-reactive aminooxy terminus in a single molecule. - Eliminates 3-step Mitsunobu/deprotection sequence (~70% overall yield). - pH-gated chemoselectivity (pH 5-6 for -ONH₂; pH 8-9 for Ar-NH₂) enables sequential diversification. - Supplied as a research-grade intermediate; custom synthesis and bulk quantities available.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B12120920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(4-Amino-benzyl)-hydroxylamin
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON)N
InChIInChI=1S/C7H10N2O/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,8-9H2
InChIKeyPAFXQSVLCPLINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Aminobenzyl)hydroxylamine: Chemical Identity & Structural Class


O-(4-Aminobenzyl)hydroxylamine (CAS 15256-11-8, molecular formula C₇H₁₀N₂O, MW 138.17) is a para-amino-substituted O-benzylhydroxylamine derivative in which the hydroxylamine oxygen is linked to the benzylic carbon of a 4-aminobenzyl moiety . It belongs to the O-alkylhydroxylamine structural class, which has been validated as a source of mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) [1]. Unlike its unsubstituted parent O-benzylhydroxylamine (CAS 622-33-3), this compound features a primary aromatic amine at the para position, endowing it with bifunctional reactivity—the amino group serves as a nucleophilic/derivatization handle orthogonal to the hydroxylamine moiety [2]. The compound is primarily offered by specialty chemical suppliers as a research-grade intermediate; quantitative primary literature reporting direct biological or physicochemical comparative data for this specific derivative is notably sparse, and any procurement decision should be informed by class-level inference from well-characterized structural analogs as detailed herein.

Why O-(4-Aminobenzyl)hydroxylamine Is Irreplaceable


Within the O-benzylhydroxylamine family, para-substitution profoundly modulates both electronic properties and functional utility. Unsubstituted O-benzylhydroxylamine (IDO1 IC₅₀ = 0.81 μM) is the class lead, but para-substituted analogs span over two orders of magnitude in potency depending on the electronic character of the substituent—from 4-I (IC₅₀ = 0.22 μM) to 4-OH (IC₅₀ = 61 μM) [1]. The 4-amino group is unique among para-substituents in providing a protonatable, nucleophilic secondary handle. This bifunctionality enables chemoselective derivatization strategies inaccessible to O-benzylhydroxylamine (no amine), O-(4-nitrobenzyl)hydroxylamine (amine requires prior reduction), or O-(4-chlorobenzyl)hydroxylamine (no hydrogen-bond donor). Generic substitution with a different para-substituted O-benzylhydroxylamine or the N-benzylhydroxylamine positional isomer (IDO1 IC₅₀ = 6.0 μM)—which differs in connectivity (N- vs O-substitution) and thus heme-iron coordination geometry [1]—introduces divergent target engagement, reactivity, and downstream conjugation possibilities. The quantitative evidence below establishes the specific dimensions along which O-(4-aminobenzyl)hydroxylamine is differentiated.

Quantitative Comparative Evidence


Para-Substituent Electronic Effects on IDO1 Inhibition

Although the 4-amino derivative was not individually tested in the foundational IDO1 SAR study, comprehensive para-substituent data from Malachowski et al. (2016) establish a quantitative framework for interpolating its expected potency. Across the para-substituted O-benzylhydroxylamine series, IDO1 IC₅₀ values span from 0.22 μM (4-I) to 61 μM (4-OH), with the parent O-benzylhydroxylamine at 0.81 μM [1]. Electron-withdrawing groups (4-NO₂: IC₅₀ = 2.7 μM; 4-CF₃: IC₅₀ = 8.9 μM) and halogens (4-Cl: IC₅₀ = 1.3 μM; 4-Br: IC₅₀ = 1.6 μM; 4-F: IC₅₀ = 0.98 μM) retain sub-to-low micromolar activity, whereas strong electron-donating groups (4-OCH₃: IC₅₀ = 24 μM; 4-OH: IC₅₀ = 61 μM) dramatically reduce inhibition [1]. The 4-NH₂ group, with a Hammett σₚ value of –0.66 (strongly electron-donating), is predicted to attenuate IDO1 potency relative to the parent, likely falling in the range between 4-OCH₃ (IC₅₀ = 24 μM) and 4-OH (IC₅₀ = 61 μM) [1][2]. This stands in marked contrast to the highly potent meta-halogenated analogs (3-Cl: IC₅₀ = 0.30 μM; 3-Br: IC₅₀ = 0.32 μM), highlighting that para-amino substitution is not compatible with maximal IDO1 inhibition but may offer selectivity advantages through altered heme-iron coordination geometry [1].

IDO1 inhibition structure-activity relationship immuno-oncology heme-iron coordination

Bifunctional Reactivity: Orthogonal Chemoselective Handles

O-(4-Aminobenzyl)hydroxylamine possesses two chemically orthogonal nucleophilic centers: the aromatic NH₂ group (pKₐ ~4.6 for the anilinium conjugate acid) and the O-hydroxylamine NH₂ group (pKₐ ~6–7) [1]. The aminooxy (-ONH₂) moiety reacts selectively with aldehydes and ketones at pH 4.5–6.5 to form stable oxime linkages, with rate constants exceeding those of hydrazide-based ligation by >10² M⁻¹s⁻¹ under optimized conditions [2]. The aromatic amine, in contrast, is unreactive toward carbonyls under these conditions but participates in amide bond formation, reductive amination, and diazotization chemistry. By comparison, O-benzylhydroxylamine (CAS 622-33-3) offers only the hydroxylamine handle—the aromatic ring bears no substituent for further functionalization—while O-(4-nitrobenzyl)hydroxylamine requires a separate reduction step (H₂, Pd/C or SnCl₂) to generate the amino functionality . The N-benzylhydroxylamine isomer presents the hydroxylamine NH directly attached to the benzylic carbon (N-substituted), which alters nucleophilicity and precludes the O-linked oxime ligation characteristic of the O-substituted series. This bifunctionality enables O-(4-aminobenzyl)hydroxylamine to serve simultaneously as a carbonyl-capture reagent (via -ONH₂) and a conjugation anchor (via -NH₂), a dual capability not shared by any monofunctional analog in the class [2].

bioconjugation chemoselective ligation oxime formation bifunctional linker

Pre-Reduced Amino Handle vs. Nitrobenzyl Analogs

O-(4-Nitrobenzyl)hydroxylamine (CAS 2086-26-2) is an established reagent for preparing N-(4-nitrobenzyloxy)-amino acids, which serve as substrates for unambiguous N-hydroxypeptide synthesis . Its 4-nitro group requires heterogeneous hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl) to generate the corresponding 4-amino derivative for subsequent amide coupling—a step that introduces both yield loss and functional group compatibility constraints. O-(4-Aminobenzyl)hydroxylamine, with the amino group already present, eliminates this reduction step entirely, providing a pre-functionalized scaffold that can be directly acylated, sulfonylated, or coupled to carboxylate-containing molecules . In a comparative synthesis workflow, the nitro-to-amine reduction of O-(4-nitrobenzyl)hydroxylamine derivatives typically proceeds in 70–90% yield, whereas O-(4-aminobenzyl)hydroxylamine allows direct amide coupling with activated esters (NHS, pentafluorophenyl) or carbodiimide-mediated condensation in >85% yield under standard conditions [1]. The trade-off is that the electron-rich 4-aminoaryl system is more susceptible to oxidative degradation during storage than the 4-nitro analog, requiring inert atmosphere handling .

N-hydroxypeptide synthesis amino acid derivatization solid-phase synthesis protecting group strategy

O- vs. N-Substitution: Impact on Reactivity and Enzyme Inhibition

The connectivity of the hydroxylamine group—O-substituted (benzyl-O-NH₂) vs. N-substituted (benzyl-NH-OH)—is a critical structural determinant of both reactivity and biological activity. In the IDO1 enzyme assay, N-benzylhydroxylamine (Ph-CH₂-NH-OH) exhibits an IC₅₀ of 6.0 μM, representing a 7.4-fold reduction in potency compared to O-benzylhydroxylamine (Ph-CH₂-O-NH₂, IC₅₀ = 0.81 μM) [1]. Spectroscopic studies demonstrated that O-benzylhydroxylamines coordinate to the IDO1 heme iron via the terminal NH₂ group, inducing a characteristic shift of the Soret band from 427 nm to 419–421 nm (deoxy ferrous → six-coordinate low-spin species) [1]. N-Benzylhydroxylamine, by contrast, presents the hydroxyl group (-OH) rather than the amine (-NH₂) as the terminal moiety, which alters the heme coordination geometry and binding affinity. Applied to the target compound, O-(4-aminobenzyl)hydroxylamine retains the O-substitution pattern critical for heme-iron coordination while adding a para-NH₂ that is not directly involved in metal binding. This structural distinction is essential for users selecting between commercially available benzylhydroxylamine isomers for metalloenzyme inhibition studies, as the N-substituted isomer will exhibit fundamentally different target engagement [1]. Additionally, O-substituted hydroxylamines react with carbonyls to form oximes, whereas N-substituted hydroxylamines form nitrones—a divergent reactivity with implications for bioconjugation strategy [2].

O- vs N-substitution heme coordination IDO1 inhibition mode structure-based selection

Covalent Enzyme Inactivation: Analogy to N-OH-PABA and NAT1

The hydroxylamine of p-aminobenzoic acid (N-OH-PABA, 4-H₂N-C₆H₄-C(=O)-NH-OH), a structurally related N-arylhydroxamic acid, has been shown to irreversibly inactivate human arylamine N-acetyltransferase 1 (NAT1) in a time- and concentration-dependent manner. Treatment of cultured cells with 30 μM N-OH-PABA for 4 hours reduced NAT1 activity by 60 ± 7%, with maximal inactivation observed at 4 hours [1]. While N-OH-PABA differs from O-(4-aminobenzyl)hydroxylamine in connectivity (N-hydroxylamine directly attached to the aromatic ring in N-OH-PABA vs. O-hydroxylamine attached via a benzylic methylene spacer), both compounds share the structural motif of a 4-aminoaryl group adjacent to a hydroxylamine functionality. The mechanism of NAT1 inactivation by N-OH-PABA involves covalent modification of the active-site cysteine (Cys68), a feature potentially accessible to O-(4-aminobenzyl)hydroxylamine if metabolic N-hydroxylation or oxidative activation converts it to a reactive species [2]. This cross-class analogy suggests that O-(4-aminobenzyl)hydroxylamine may exhibit activity against NAT1 or related cysteine-dependent enzymes, a property not shared by O-benzylhydroxylamine (which lacks the 4-amino substituent) and which remains untested. This represents a testable hypothesis rather than an established activity and should be interpreted accordingly.

N-acetyltransferase covalent enzyme inactivation arylamine metabolism irreversible inhibition

Physicochemical Profile: LogP, H-Bond Donors/Acceptors, and Drug-Likeness

Computational comparison of key physicochemical parameters relevant to permeability, solubility, and drug-likeness reveals several differentiating features. O-(4-Aminobenzyl)hydroxylamine (MW 138.17, molecular formula C₇H₁₀N₂O) has a calculated LogP of approximately 0.3–0.5, substantially lower than O-benzylhydroxylamine (calc. LogP ~1.2) due to the polar NH₂ substituent, predicting improved aqueous solubility [1]. The compound possesses 3 hydrogen bond donors (aromatic NH₂ × 2, O-NH₂ × 1) and 2 hydrogen bond acceptors, compared with 2 donors and 1 acceptor for O-benzylhydroxylamine. These values place it within Lipinski's Rule of 5 space for oral drug-likeness, though with a lower LogP that favors aqueous compatibility over membrane permeation [2]. Compared to the 4-nitro analog (MW 168.15, calc. LogP ~1.0), the 4-amino derivative offers reduced molecular weight and a more balanced HBD/HBA ratio (3/2 vs. 2/4 for 4-NO₂), making it more amenable to further derivatization without violating drug-likeness thresholds. The 4-Cl analog (MW 157.60, calc. LogP ~2.0) is significantly more lipophilic, which may favor membrane permeability but reduces aqueous solubility. These calculated differences, while not experimental measurements, provide a rational basis for selecting among commercially available O-benzylhydroxylamine derivatives based on desired physicochemical profile [2].

ADME prediction lead optimization physicochemical property drug-likeness permeability

Evidence-Backed Application Scenarios


Two-Step Bioconjugation Without Intermediate Deprotection

The orthogonal reactivity of the aminooxy and aromatic amine groups enables a one-pot, two-step bioconjugation strategy. In the first step, the -ONH₂ moiety captures an aldehyde- or ketone-functionalized biomolecule (e.g., periodate-oxidized antibody glycans, pyridoxal phosphate-dependent enzymes, or small-molecule aldehyde tags) via oxime formation at pH 4.5–6.5 with aniline catalysis, achieving >95% conversion within 2 hours [1]. In the second step, the still-unreacted aromatic NH₂ is coupled to an activated ester (NHS or pentafluorophenyl ester) at pH 7.5–8.5 to introduce a fluorophore, affinity tag, or PEG chain. This sequential, protecting-group-free workflow is impossible with O-benzylhydroxylamine (no second handle) and O-(4-nitrobenzyl)hydroxylamine (requires prereduction). The IDO1 SAR data indicate that this compound is not optimized for IDO1 inhibition (predicted IC₅₀ > 20 μM), confirming that its primary utility lies in its bifunctional scaffold rather than in target-specific pharmacology [2].

Pre-Functionalized Building Block for PDC and ADC Linkers

The compound serves as a ready-to-couple intermediate in multi-step linker synthesis for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The 4-aminobenzyl motif is a well-validated self-immolative spacer in clinical ADCs (e.g., brentuximab vedotin employs a p-aminobenzyl carbamate spacer) [1]. O-(4-Aminobenzyl)hydroxylamine provides both the self-immolative scaffold (after carbamoylation of the aromatic amine) and a carbonyl-reactive aminooxy terminus in a single, commercially available molecule. Compared to the traditional ADC linker synthesis route—which starts from 4-aminobenzyl alcohol, requires separate installation of the hydroxylamine group via Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazine deprotection (3 steps, ~70% overall yield) [2]—the pre-assembled O-(4-aminobenzyl)hydroxylamine eliminates the hydroxylamine installation steps, reducing synthetic burden and improving overall linker assembly yield.

Diversity-Oriented Synthesis: Parallel Library Generation

The two differentially reactive NH₂ groups enable parallel diversification strategies for the rapid generation of compound libraries. The hydroxylamine NH₂ can be selectively acylated or sulfonylated under mildly acidic conditions (pH 5–6) where the aromatic amine remains protonated and unreactive, while the aromatic NH₂ is selectively addressable under basic conditions (pH 8–9) [1]. This pH-gated chemoselectivity allows sequential diversification with two distinct sets of building blocks in a single synthetic sequence. Compared to O-benzylhydroxylamine—which offers only one diversification point—the 4-amino derivative doubles the accessible chemical space per synthetic operation. This is particularly relevant for fragment-based drug discovery and DNA-encoded library (DEL) construction, where maximizing chemical diversity per synthetic cycle is a key efficiency driver.

Mechanistic Probe for Heme Enzymes with Conjugation Handle

The O-alkylhydroxylamine class has been spectroscopically validated to coordinate to IDO1 heme iron, inducing a characteristic Soret band shift from 427 to 419–421 nm [1]. O-(4-Aminobenzyl)hydroxylamine retains the O-substitution pattern required for this coordination while providing an aromatic NH₂ handle for installing biotin, fluorophores, or photoaffinity labels. This enables pull-down, fluorescence polarization, or photo-crosslinking experiments to identify off-target heme-containing proteins—an approach not feasible with O-benzylhydroxylamine, which lacks a conjugation handle. Although its IDO1 potency is predicted to be lower than the parent (see Section 3, Evidence Item 1), its utility as a mechanistic probe lies in target engagement visualization and selectivity profiling rather than in maximal enzyme inhibition.

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